Bienvenue dans la boutique en ligne BenchChem!

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

drug resistance MRP1 structure-activity relationship

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (CAS 851806-70-7) is a synthetic small molecule belonging to the 2-thio-substituted-4,5-dihydro-1H-imidazole (imidazoline) class. Its structure features an N1-o-toluoyl group, a C2-(2-fluorobenzyl)thioether tail, and a dihydroimidazole core.

Molecular Formula C18H17FN2OS
Molecular Weight 328.41
CAS No. 851806-70-7
Cat. No. B2941317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
CAS851806-70-7
Molecular FormulaC18H17FN2OS
Molecular Weight328.41
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3F
InChIInChI=1S/C18H17FN2OS/c1-13-6-2-4-8-15(13)17(22)21-11-10-20-18(21)23-12-14-7-3-5-9-16(14)19/h2-9H,10-12H2,1H3
InChIKeyPBSMQTJENINYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (CAS 851806-70-7) Requires Scrutiny in 2-Thio-Imidazoline Procurement


The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (CAS 851806-70-7) is a synthetic small molecule belonging to the 2-thio-substituted-4,5-dihydro-1H-imidazole (imidazoline) class [1]. Its structure features an N1-o-toluoyl group, a C2-(2-fluorobenzyl)thioether tail, and a dihydroimidazole core. The broader chemotype is documented in patents as having immunomodulating and cytokine-release-inhibiting properties, and is structurally related to p38 MAP kinase inhibitors [2]. This specific o-tolyl/2-fluorobenzyl substitution pattern distinguishes it from close-in analogs that carry furyl, phenyl, or other acyl substituents, potentially altering its binding profile and physicochemical properties in ways that demand experimental verification rather than substitution by analogy [1].

Why Interchanging 2-Thio-Imidazoline Analogs Without Quantitative Evidence Risks Research Failure


Within the 2-thio-4,5-dihydroimidazole scaffold, seemingly minor variations in the N1-acyl and C2-thioether substituents can profoundly shift biological activity. For example, in the broader class of 2-thio-substituted imidazoles, p38 MAP kinase inhibitory potency spans from low nanomolar to micromolar depending on the thioether and pyridinyl/aryl decoration [1]. Similarly, anti-arthritic potency in 4,5-diaryl-2-(substituted thio)-1H-imidazoles varies by >8-fold against indomethacin baseline depending on the sulfur oxidation state and fluorine substitution pattern [2]. This compound's specific combination—a 2-fluorobenzyl thioether with an o-tolyl carbonyl—has no validated potency equivalence with the 4-fluorobenzyl or furyl analogs catalogued in public screening databases. Generic substitution based on scaffold similarity alone disregards documented structure-activity relationship (SAR) discontinuities and may invalidate target-engagement or efficacy conclusions [1][2].

Quantitative Differentiation Evidence: (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone vs. Closest Analogs


Structural Differentiation: o-Tolyl vs. Furyl N1-Acyl Substituent Effect on MRP1 Activity

The closest publicly assayed analog, [2-[(4-fluorobenzyl)thio]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone (BDBM44756), demonstrated an EC50 of 4.71 × 10^3 nM against Multidrug Resistance-Associated Protein 1 (MRP1) [1]. The target compound replaces the furan-2-yl carbonyl with an o-tolyl carbonyl and the 4-fluorobenzyl with a 2-fluorobenzyl group. While no direct MRP1 data exist for the target compound, the o-tolyl group introduces additional steric bulk and lipophilicity (estimated ClogP increase of approximately 0.8 units vs. the furyl analog), which in related 2-thio-imidazoline series has been associated with altered target residence time and selectivity shifts [2]. The quantitative prediction is that this substitution pattern will shift the MRP1 EC50 beyond the >4.7 µM range observed for the furyl comparator, though directionality cannot be assigned without direct measurement.

drug resistance MRP1 structure-activity relationship

Class-Level Evidence: p38 MAP Kinase Inhibitory Range of 2-Thio-Substituted Imidazoles

A series of 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-substituted imidazoles yielded p38 MAP kinase IC50 values as low as 2 nM in enzyme assays and 37 nM in human whole blood assays, confirming that the 2-thioether position is a productive vector for kinase hinge-region binding [1]. While the target compound lacks the 4-fluorophenyl and 2-aminopyridinyl motifs required for the reported nanomolar p38 activity, the shared 2-thioimidazoline core places it within a chemotype whose members can achieve single-digit nanomolar potency when appropriately substituted. No p38 IC50 data are available for the unadorned 2-fluorobenzylthio-4,5-dihydroimidazole scaffold itself, meaning the target compound's p38 activity cannot be assumed and must be measured directly.

inflammation p38 MAP kinase cytokine inhibition

Class-Level Evidence: Anti-Arthritic Potency of 4,5-Diaryl-2-(substituted thio)-1H-imidazoles vs. Indomethacin

In a comparative study of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, the lead compound tiflamizole (4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)sulfonyl]-1H-imidazole) demonstrated 8-fold greater potency than indomethacin in the rat adjuvant-induced arthritis assay [1]. The target compound differs by having a mono-fluorobenzyl thioether (C2) and a dihydroimidazole core with an N1-aroyl substituent, rather than the fully aromatic imidazole and diaryl pattern associated with peak anti-arthritic activity. This structural divergence means the target compound cannot inherit the 8× potency claim; its anti-inflammatory activity is uncharacterized.

anti-inflammatory arthritis COX/LOX-independent

Physicochemical Differentiation: ortho-Fluorobenzyl vs. para-Fluorobenzyl Thioether Impact on LogP and Conformation

The target compound incorporates a 2-fluorobenzyl thioether, whereas the closest related entry in BindingDB (BDBM44756) uses a 4-fluorobenzyl group [1]. The ortho-fluorine substitution introduces an intramolecular dipole-dipole interaction with the thioether sulfur and constrains the benzyl rotamer population differently than the para isomer. In structurally annotated 2-thio-imidazole patent space (US7442713B2), ortho-substituted benzyl thioethers are specifically enumerated for their differentiated immunomodulatory profiles [2]. The quantitative impact on lipophilicity is modest (estimated ΔlogP ≈ +0.2 for ortho vs. para), but the conformational restriction can alter the presentation of the fluorophenyl ring to hydrophobic enzyme pockets, a parameter not captured by simple 2D similarity metrics.

medicinal chemistry physicochemical properties fluorine substitution

Procurement-Relevant Application Scenarios for (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone


Negative Control or Orthogonal Chemotype for p38 MAP Kinase Inhibitor Screening Cascades

Given the established low-nanomolar p38 activity achievable within the 2-thio-imidazole scaffold [1], this compound—lacking the 4-fluorophenyl and pyridinyl groups—is predicted to be substantially less potent or inactive. It can serve as a matched molecular pair negative control for on-target vs. off-target p38 effects, enabling researchers to deconvolute p38-dependent from p38-independent phenotypes in cellular inflammation models. Procurement is justified specifically for orthogonal screening panels where a structurally related but p38-inactive comparator is needed.

Fragment-Based or Structure-Guided Elaboration of C2-Thioether and N1-Acyl Vectors

The o-tolyl N1-acyl and 2-fluorobenzyl C2-thioether moieties are both synthetically accessible handles. As documented in the Laufer and Koch organic synthesis methodology for 2-thio-substituted imidazoles [1], the dihydroimidazole core tolerates sequential functionalization. This compound can be procured as a late-stage diversification intermediate for libraries targeting the phosphate/ribose binding pocket of p38 or related kinases, or for exploring immunomodulatory SAR as described in the 2-thio-imidazole patent family [2].

Comparative Physicochemical and Conformational Profiling of ortho- vs. para-Fluorobenzyl Series

The ortho-fluorine substitution differentiates this compound from the more common para-fluorobenzyl analog series that populate public screening databases [1]. Procurement is recommended for medicinal chemistry teams conducting matched molecular pair analysis of halogen regiochemistry effects on logP, solubility, metabolic stability, and off-target binding (e.g., MRP1). Systematic comparison with the 4-fluorobenzyl counterpart will reveal whether the ortho-fluoro conformation confers any selectivity advantage or disadvantage.

Quote Request

Request a Quote for (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.